molecular formula C10H10N4O2 B10974513 1,4-di(1H-pyrazol-1-yl)butane-1,4-dione

1,4-di(1H-pyrazol-1-yl)butane-1,4-dione

Cat. No.: B10974513
M. Wt: 218.21 g/mol
InChI Key: YELCMLVLFCLYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE: is an organic compound that features two pyrazole rings attached to a butanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE typically involves the reaction of 1,4-diketones with hydrazine derivatives. One common method includes the condensation of 1,4-butanedione with 1H-pyrazole-1-carboxaldehyde under acidic conditions to form the desired product.

Industrial Production Methods: While specific industrial production methods for 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Pyrazole-1,4-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of anticancer drugs. Its structure allows for the inhibition of specific enzymes involved in cancer cell proliferation.

Industry: In the industrial sector, 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation.

Comparison with Similar Compounds

    1,4-DI(1H-PYRAZOL-4-YL)-1,4-BUTANEDIONE: Similar structure but different substitution pattern on the pyrazole rings.

    1,4-DI(1H-PYRAZOL-3-YL)-1,4-BUTANEDIONE: Another isomer with pyrazole rings attached at different positions.

Uniqueness: 1,4-DI(1H-PYRAZOL-1-YL)-1,4-BUTANEDIONE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

1,4-di(pyrazol-1-yl)butane-1,4-dione

InChI

InChI=1S/C10H10N4O2/c15-9(13-7-1-5-11-13)3-4-10(16)14-8-2-6-12-14/h1-2,5-8H,3-4H2

InChI Key

YELCMLVLFCLYIR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)CCC(=O)N2C=CC=N2

Origin of Product

United States

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